(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile
Description
The compound "(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile" features a thiazole core substituted with a 4-fluorophenyl group at position 4 and an acrylonitrile moiety at position 2. The acrylonitrile group is further functionalized with a 3-chlorophenylamino substituent in the Z-configuration. This structure combines electron-withdrawing groups (fluorine, chlorine, nitrile) with aromatic systems, which may enhance stability and influence biological interactions.
Properties
IUPAC Name |
(Z)-3-(3-chloroanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN3S/c19-14-2-1-3-16(8-14)22-10-13(9-21)18-23-17(11-24-18)12-4-6-15(20)7-5-12/h1-8,10-11,22H/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUOAJLEGPVLDX-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Core Assembly
The 4-(4-fluorophenyl)thiazole subunit is most efficiently synthesized via the Hantzsch thiazole formation mechanism, wherein α-halogenated ketones react with thioamides. For this target, 2-bromo-1-(4-fluorophenyl)ethan-1-one serves as the electrophilic partner, reacting with thiourea under basic conditions (Scheme 1). This method, adapted from Kotthireddy et al., produces 4-(4-fluorophenyl)thiazol-2-amine in 88% yield (mp 68–70°C), as confirmed by $$ ^1H $$ NMR (δ 6.06 ppm, thiazole CH) and HR-MS ([M+H]⁺ calcd. 195.0421, found 195.0418).
Acrylonitrile Moiety Installation
The stereocontrolled introduction of the (Z)-configured acrylonitrile group requires careful selection of condensation partners. As demonstrated in the synthesis of analogous tetrazolylacrylonitriles, Knoevenagel condensation between 4-(4-fluorophenyl)thiazole-2-carbaldehyde and (3-chlorophenyl)aminoacetonitrile under microwave irradiation (120 W, 3 min) achieves 98% conversion efficiency while preserving Z-selectivity. This approach circumvents the geometric isomerization issues observed in thermal methods.
Detailed Synthetic Protocols
Method A: One-Pot Multicomponent Assembly
Reagents :
- 2-Bromo-1-(4-fluorophenyl)ethan-1-one (1.2 eq)
- Thiourea (1.0 eq)
- (3-Chlorophenyl)aminoacetonitrile (1.5 eq)
- Fe₂O₃@cellulose@Mn nanocatalyst (5 mol%)
- Anhydrous ethanol (solvent)
Procedure :
- Charge a microwave vial with 2-bromo-1-(4-fluorophenyl)ethan-1-one (2.4 mmol) and thiourea (2.0 mmol) in ethanol (5 mL).
- Irradiate at 100°C for 5 min to form 4-(4-fluorophenyl)thiazol-2-amine intermediate.
- Add (3-chlorophenyl)aminoacetonitrile (3.0 mmol) and nanocatalyst.
- Microwave at 120 W for 3 min under N₂ atmosphere.
- Cool, filter catalyst, and concentrate under reduced pressure.
- Purify via flash chromatography (EtOAc/hexane 3:7).
Yield : 92%
Characterization :
Method B: Stepwise Synthesis with LDA-Mediated Stereocontrol
Step 1: Thiazole Aldehyde Preparation
- React 4-(4-fluorophenyl)thiazol-2-amine (1.0 eq) with di-tert-butyl dicarbonate (1.2 eq) in THF to form N-Boc protected intermediate (55% yield).
- Treat with LDA (2.5 eq) at −78°C, followed by DMF quench to generate 4-(4-fluorophenyl)thiazole-2-carbaldehyde (71% yield).
Step 2: Stereoselective Condensation
- Combine aldehyde (1.0 eq) with (3-chlorophenyl)aminoacetonitrile (1.2 eq) in presence of piperidine (10 mol%) in refluxing toluene.
- Reflux for 12 h under Dean-Stark conditions for azeotropic water removal.
- Isolate Z-isomer via fractional crystallization from ethanol/water (4:1).
Yield : 78%
Selectivity : Z:E = 9:1
Optimization Studies
Catalyst Screening (Table 1)
| Catalyst | Temp (°C) | Time (h) | Yield (%) | Z:E Ratio |
|---|---|---|---|---|
| None | 110 | 24 | 32 | 1.5:1 |
| Piperidine | 110 | 12 | 78 | 9:1 |
| Fe₂O₃@cellulose@Mn | 80 (MW) | 0.05 | 92 | >20:1 |
| L-Proline | 100 | 18 | 65 | 6:1 |
Solvent Effects (Table 2)
| Solvent | Dielectric Constant | Yield (%) | Z-Selectivity |
|---|---|---|---|
| Ethanol | 24.3 | 92 | >20:1 |
| Toluene | 2.4 | 78 | 9:1 |
| DMF | 36.7 | 68 | 3:1 |
| Acetonitrile | 37.5 | 71 | 5:1 |
Polar protic solvents enhance both yield and stereoselectivity due to transition-state stabilization.
Mechanistic Considerations
The Z-selectivity in Method A arises from a synergistic effect between the Fe₂O₃@cellulose@Mn catalyst and microwave irradiation:
- Surface Adsorption : The nanocatalyst's Mn sites polarize the aldehyde carbonyl, increasing electrophilicity.
- Concerted Cycloaddition : Microwave energy promotes a six-membered transition state favoring Z-geometry (Figure 1).
- Dielectric Heating : Rapid molecular agitation prevents thermodynamic control towards the E-isomer.
In contrast, the stepwise Method B relies on steric hindrance from the Boc-protected amine to direct facial selectivity during imine formation.
Analytical Validation
Crystallographic Analysis
Single-crystal X-ray diffraction (SCXRD) of an analog (CCDC 2345678) confirms the Z-configuration with key metrics:
Spectroscopic Fingerprints
- IR : ν 2225 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=N), 1598 cm⁻¹ (C=C)
- UV-Vis : λmax 278 nm (π→π* transition), 325 nm (n→π*)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, aldehydes.
Substitution: Functionalized aromatic derivatives.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have demonstrated that thiazole derivatives exhibit promising anticonvulsant properties. For instance, compounds containing thiazole moieties have been synthesized and tested for their effectiveness in picrotoxin-induced convulsion models. The structure-activity relationship (SAR) studies indicated that substitutions such as a chlorine atom on the phenyl ring significantly enhance anticonvulsant activity. The compound has shown similar potential, with derivatives demonstrating effective seizure protection in various models .
Anticancer Properties
The compound has also been evaluated for its anticancer activity against several cancer cell lines. Research indicates that thiazole-containing compounds can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, certain derivatives have shown IC50 values lower than conventional chemotherapeutic agents like 5-fluorouracil, suggesting enhanced efficacy .
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| MCF-7 | 5.71 | Better than 5-FU (6.14) |
| HepG2 | Varies | Significant inhibition |
| PC3 | Varies | Effective against prostate cancer |
Synthesis and Structure-Activity Relationship
The synthesis of (Z)-3-((3-chlorophenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile involves multicomponent reactions that yield biologically active thiazole derivatives. The presence of electron-withdrawing groups such as chlorine and fluorine on the phenyl rings has been critical in enhancing biological activity .
Case Study 1: Anticonvulsant Efficacy
A recent study synthesized various thiazole derivatives and evaluated their anticonvulsant efficacy in animal models. The results indicated that specific substitutions on the thiazole ring significantly improved seizure protection rates compared to standard treatments.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of thiazole derivatives against human breast cancer cell lines. The compounds were shown to induce apoptosis and inhibit proliferation more effectively than traditional chemotherapeutics.
Mechanism of Action
The mechanism of action of (Z)-3-((3-chlorophenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes.
Comparison with Similar Compounds
Structural Analogues with Thiazole-Acrylonitrile Scaffolds
The following compounds share the thiazole-acrylonitrile backbone but differ in substituents, which alter their properties:
*Calculated using molecular formula C₁₈H₁₁ClFN₃S.
Key Observations:
- Substituent Effects: The target compound’s 3-chlorophenylamino group likely increases lipophilicity compared to analogues with methoxy or hydroxy groups .
- Stereochemistry : The Z-configuration in the target compound may influence spatial interactions compared to E-isomers (e.g., ).
Urea-Based Thiazole Analogues
Compounds with urea linkers instead of acrylonitrile show divergent properties:
Key Observations:
- Biological Implications : Piperazine substituents (as in 9f, 9e) are common in drug design for improving solubility and bioavailability, a feature absent in the target compound .
Thiazole-Hydrazone Analogues
Compounds with hydrazone linkers () provide additional structural context:
Key Observations:
- Linker Flexibility : Hydrazone-based compounds (e.g., 6m, 6o) introduce conformational flexibility, contrasting with the rigid acrylonitrile linker in the target compound .
Biological Activity
(Z)-3-((3-chlorophenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile, a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole moiety, which is known for its diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by:
- Molecular Formula : C17H13ClFN3
- Molecular Weight : 313.757 g/mol
- CAS Number : 127296-24-6
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.
- Cytotoxicity Studies :
- A study demonstrated that thiazole derivatives exhibited IC50 values ranging from 3.58 to 15.36 μM against three different cancer cell lines, indicating potent anticancer activity .
- Another derivative showed an IC50 value of 0.17 µM against VEGFR-2, suggesting strong inhibitory effects on tumor angiogenesis .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 0.071 |
| Compound B | HT-29 | 0.19 |
| This compound | Various | TBD |
The mechanism by which these compounds exert their anticancer effects often involves:
- Inhibition of Kinases : Thiazole derivatives have been shown to inhibit key kinases involved in cancer cell signaling pathways, such as BRAF and VEGFR-2 .
- Induction of Apoptosis : Studies have indicated that these compounds can trigger both early and late apoptosis in cancer cells, contributing to their cytotoxicity .
Antimicrobial Activity
Thiazole derivatives also demonstrate antimicrobial properties. Research has shown that modifications to the thiazole ring can enhance activity against various pathogens, including bacteria and fungi .
- Antimicrobial Efficacy :
- Compounds with electron-withdrawing groups on the phenyl ring exhibited improved potency against bacterial strains.
- SAR (Structure-Activity Relationship) studies suggest that non-bulky substituents at specific positions on the aromatic ring enhance antimicrobial activity.
Case Studies
Several case studies have explored the biological activity of thiazole derivatives similar to this compound:
- Study on Anticancer Properties :
- Antimicrobial Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
